molecular formula C21H23FN2O3 B3928022 3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide

3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide

Cat. No. B3928022
M. Wt: 370.4 g/mol
InChI Key: REKXTLNNQKXQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure and properties, which make it an attractive target for researchers looking to develop new drugs and therapies.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide involves the inhibition of specific enzymes and receptors, such as the proteasome and the dopamine D1 receptor. This inhibition leads to the disruption of cellular processes that are essential for the survival and growth of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary research suggests that this compound may have significant effects on cellular processes, including protein degradation, cell cycle regulation, and cell signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide in lab experiments is its potential as a tool for drug discovery and development. This compound has shown promising results in preclinical studies, and it may serve as a starting point for the development of new drugs and therapies.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is the lack of information on its toxicity and safety profile, which makes it difficult to determine the appropriate dosage and administration protocols.

Future Directions

There are several future directions for research on 3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide. Some of these directions include:
1. Further studies on the mechanism of action of this compound and its effects on cellular processes.
2. Preclinical studies to determine the efficacy and safety of this compound in animal models of disease.
3. Development of new derivatives and analogs of this compound with improved properties and efficacy.
4. Clinical trials to determine the safety and efficacy of this compound in humans.
5. Exploration of potential applications of this compound in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. While there is still much to learn about this compound, preliminary research suggests that it may have significant effects on cellular processes and may serve as a starting point for the development of new drugs and therapies. Further research is needed to fully understand the potential of this compound and its derivatives.

Scientific Research Applications

3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide has been extensively studied for its potential applications in medicinal chemistry. Researchers have identified this compound as a potential inhibitor of specific enzymes and receptors that are involved in various diseases, such as cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-27-19-10-9-16(12-18(19)22)21(26)23-17-13-20(25)24(14-17)11-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,17H,5,8,11,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKXTLNNQKXQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CC(=O)N(C2)CCCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide
Reactant of Route 3
Reactant of Route 3
3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide
Reactant of Route 4
Reactant of Route 4
3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide
Reactant of Route 6
Reactant of Route 6
3-fluoro-4-methoxy-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.